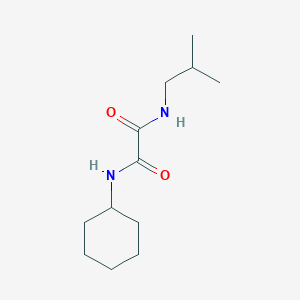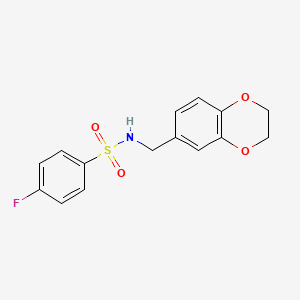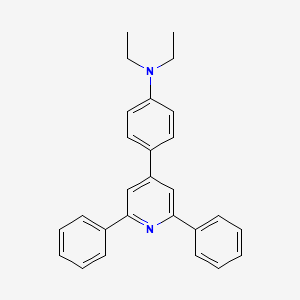![molecular formula C16H24ClNO B4945276 1-[4-(4-chlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4945276.png)
1-[4-(4-chlorophenoxy)butyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenoxy)butyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenoxy group attached to a butyl chain, which is further connected to a methylpiperidine moiety
Métodos De Preparación
The synthesis of 1-[4-(4-chlorophenoxy)butyl]-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, butyl bromide, and 4-methylpiperidine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.
Synthetic Route: The synthetic route involves the nucleophilic substitution of 4-chlorophenol with butyl bromide to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with 4-methylpiperidine under similar conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[4-(4-Chlorophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorophenoxy group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenoxy)butyl]-4-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[4-(4-Chlorophenoxy)butyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[4-(4-Chlorophenoxy)butyl]-4-phenylpiperazine: This compound has a phenylpiperazine moiety instead of a methylpiperidine moiety.
1-[4-(4-Chlorophenoxy)butyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring.
1-[4-(3-Chlorophenoxy)butyl]-4-methylpiperidine: This compound has a 3-chlorophenoxy group instead of a 4-chlorophenoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-14-8-11-18(12-9-14)10-2-3-13-19-16-6-4-15(17)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNKOGXGZOGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4945195.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(2-isoxazolidinyl)pyridine](/img/structure/B4945206.png)

![2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B4945225.png)
![6-methyl-2-(4-thiomorpholinylcarbonyl)imidazo[1,2-a]pyridine trifluoroacetate](/img/structure/B4945229.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4945233.png)
![4-methoxy-2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B4945240.png)
![METHYL 3-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4945244.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4945255.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4945258.png)
![N-(2,5-DICHLORO-4-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(3,5-DIMETHYLPHENYL)THIOUREA](/img/structure/B4945282.png)

![1-chloro-4-[4-(2-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B4945300.png)
